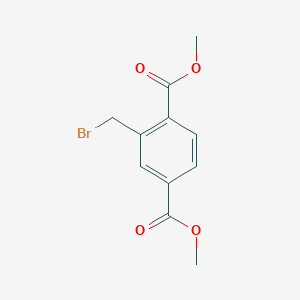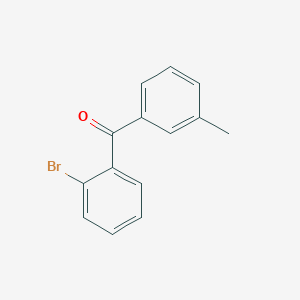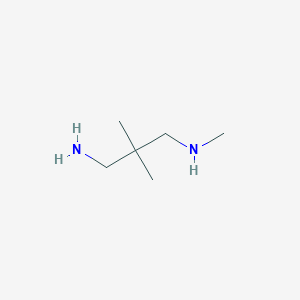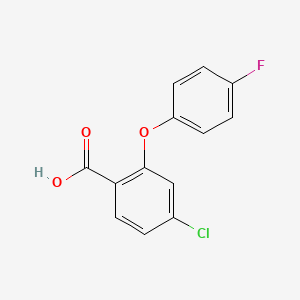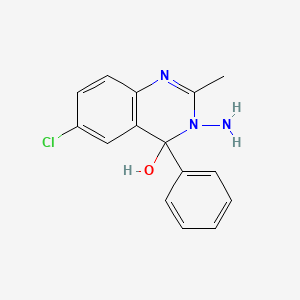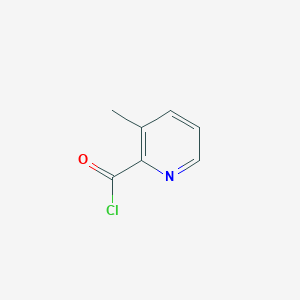
3-甲基吡啶-2-甲酰氯
描述
3-Methylpyridine-2-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
科学研究应用
3-Methylpyridine-2-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of drugs used to treat various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers
作用机制
Target of Action
The primary targets of 3-Methylpyridine-2-carbonyl chloride are the enzymes Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
3-Methylpyridine-2-carbonyl chloride interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes to the structure and function of the enzymes, affecting their ability to degrade extracellular matrix proteins .
Biochemical Pathways
The action of 3-Methylpyridine-2-carbonyl chloride affects the biochemical pathways involved in the degradation of extracellular matrix proteins . The compound’s interaction with its targets disrupts these pathways, leading to downstream effects on cellular structure and function .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .
Result of Action
The molecular and cellular effects of 3-Methylpyridine-2-carbonyl chloride’s action include changes to the structure and function of the enzymes it targets . These changes can affect the degradation of extracellular matrix proteins, potentially leading to alterations in cellular structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyridine-2-carbonyl chloride . For example, the compound is generally associated with processing fossil fuels, such as oil shale or coal . It has also been found in the soluble fractions of crude oil spills and at legacy wood treatment sites . These environmental factors can affect the compound’s stability and its ability to interact with its targets .
生化分析
Biochemical Properties
3-Methylpyridine-2-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can readily react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. In biochemical contexts, 3-Methylpyridine-2-carbonyl chloride can interact with various enzymes and proteins. For instance, it can act as an acylating agent, modifying the active sites of enzymes and altering their activity . This compound is known to interact with enzymes involved in the synthesis of pyridine derivatives, which are crucial in various metabolic pathways .
Cellular Effects
The effects of 3-Methylpyridine-2-carbonyl chloride on cells are multifaceted. It can influence cell function by modifying proteins and enzymes through acylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of transcription factors can alter their ability to bind DNA, thereby affecting gene expression . Additionally, 3-Methylpyridine-2-carbonyl chloride can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-Methylpyridine-2-carbonyl chloride exerts its effects primarily through acylation reactions. The carbonyl chloride group reacts with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins. This reaction forms a covalent bond, resulting in the modification of the protein’s structure and function . This mechanism can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the acylation of transcription factors can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpyridine-2-carbonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 3-methylpyridine-2-carboxylic acid and hydrochloric acid . Over time, this degradation can reduce the compound’s effectiveness in biochemical assays. Long-term studies have shown that the acylation effects of 3-Methylpyridine-2-carbonyl chloride can persist, leading to sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 3-Methylpyridine-2-carbonyl chloride in animal models vary with dosage. At low doses, the compound can effectively modify target enzymes and proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, such as cellular toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. These effects include oxidative stress, inflammation, and apoptosis in various tissues.
Metabolic Pathways
3-Methylpyridine-2-carbonyl chloride is involved in several metabolic pathways, particularly those related to pyridine metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 3-Methylpyridine-2-carbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Its distribution within cells can affect its availability for biochemical reactions and its overall efficacy.
Subcellular Localization
The subcellular localization of 3-Methylpyridine-2-carbonyl chloride is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments, such as the nucleus, where it can modify transcription factors and influence gene expression . Additionally, the compound can be directed to other organelles, such as the mitochondria, where it can affect metabolic processes. Post-translational modifications, such as phosphorylation, can also influence its localization and activity within cells.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylpyridine-2-carbonyl chloride can be synthesized through the chlorination of 3-methylpyridine-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3-methylpyridine-2-carbonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3-Methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylpyridine-2-carboxylic acid.
Reduction: It can be reduced to 3-methylpyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous base under ambient conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
3-Methylpyridine-2-carboxylic acid: from hydrolysis.
3-Methylpyridine-2-methanol: from reduction.
相似化合物的比较
- 3-Methylpyridine-2-carboxylic acid
- 3-Methylpyridine-2-methanol
- 2-Chloropyridine-3-carboxylic acid
Comparison: 3-Methylpyridine-2-carbonyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Compared to its similar compounds, it offers greater versatility in forming various derivatives through nucleophilic substitution reactions .
属性
IUPAC Name |
3-methylpyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOTQVVYJUKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607972 | |
| Record name | 3-Methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64588-88-1 | |
| Record name | 3-Methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
